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molecular formula C5F10O B8509508 2,3-Difluoro-2-(pentafluoroethyl)-3-(trifluoromethyl)oxirane CAS No. 71917-15-2

2,3-Difluoro-2-(pentafluoroethyl)-3-(trifluoromethyl)oxirane

Cat. No. B8509508
M. Wt: 266.04 g/mol
InChI Key: JDJXXAGSIYOKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122704B2

Procedure details

The distillate was subjected to flash chromatography on silica gel using octane as an eluant. The column effluent containing primarily octane and the mixture of perfluoro-2-bromo-3-pentanone and perfluoro-3-bromo-2-pentanone was then subjected to two vacuum distillations at a pressure of 56 and 100 torr, respectively, to separate the bromoperfluoroketones from the bulk of the octane. The low-boiling fractions from the vacuum distillations were then re-distilled at atmospheric pressure. The fractions collected at a head temperature of 71.2–72.8° C. were combined. The product was a mixture of perfluoro-2-bromo-3-pentanone and perfluoro-3-bromo-2-pentanone in molar ratio of 1.0 to 1.12 with overall purity of >98 GC area %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
perfluoro-3-bromo-2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
56
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCCCC.[F:9][C:10]([F:24])([F:23])[C:11]([F:22])(Br)[C:12](=[O:20])[C:13]([F:19])([F:18])[C:14]([F:17])([F:16])[F:15].[F:25]C(F)(F)C(=O)C(F)(Br)C(F)(F)C(F)(F)F>>[F:9][C:10]([F:24])([F:23])[C:11]1([F:22])[O:20][C:12]1([F:25])[C:13]([F:19])([F:18])[C:14]([F:17])([F:16])[F:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(F)(F)F)(F)F)=O)(Br)F)(F)F
Name
perfluoro-3-bromo-2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(F)(F)F)(F)F)(Br)F)=O)(F)F
Step Four
Name
56
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
respectively, to separate the bromoperfluoroketones from the bulk of the octane
DISTILLATION
Type
DISTILLATION
Details
The low-boiling fractions from the vacuum distillations were then re-distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The fractions collected at a head temperature of 71.2–72.8° C.
ADDITION
Type
ADDITION
Details
a mixture of perfluoro-2-bromo-3-pentanone and perfluoro-3-bromo-2-pentanone in molar ratio of 1.0 to 1.12 with overall purity of >98 GC area %

Outcomes

Product
Name
Type
Smiles
FC(C1(C(C(C(F)(F)F)(F)F)(O1)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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